Brain E2 Concentration: 81-Fold to 182-Fold Enhancement Over Equimolar Estradiol
In a direct head-to-head comparison in ovariectomized rats, E2-CDS (1.0 mg/kg, i.v.) produced estradiol concentrations in brain tissue that were 81-fold greater than equimolar estradiol (0.7 mg/kg) at 1 day post-injection, and 182-fold greater at 7 days post-injection [1].
| Evidence Dimension | Brain tissue estradiol concentration |
|---|---|
| Target Compound Data | E2-CDS (1.0 mg/kg) produced brain E2 levels (fold increase over equimolar E2): 81-fold at day 1, 182-fold at day 7 |
| Comparator Or Baseline | Unmodified estradiol (0.7 mg/kg, equimolar dose) |
| Quantified Difference | 81-fold (day 1); 182-fold (day 7) |
| Conditions | Ovariectomized rats; single i.v. injection; brain tissue analysis at 1 and 7 days post-dose |
Why This Matters
This 81- to 182-fold brain concentration advantage directly quantifies the CNS-targeting efficiency of the CDS technology, demonstrating that E2-CDS achieves brain estradiol exposure that cannot be replicated by simply increasing the dose of unmodified estradiol.
- [1] Rahimy MH, Simpkins JW, Bodor N. Dose and time-course evaluation of a redox-based estradiol-chemical delivery system for the brain. I. Tissue distribution. Pharm Res. 1990;7(10):1061-1067. View Source
